molecular formula C12H16N4O B1490977 1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine CAS No. 2098006-37-0

1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine

Cat. No.: B1490977
CAS No.: 2098006-37-0
M. Wt: 232.28 g/mol
InChI Key: BSNQKURPVYOWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular metabolism . Additionally, it can bind to specific proteins, modulating their conformation and activity, which can lead to changes in cellular signaling pathways . The interactions between this compound and these biomolecules are often characterized by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in metabolic processes, thereby altering the metabolic profile of cells . These cellular effects are crucial for understanding the potential therapeutic applications of this compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, it has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s biological effects and potential therapeutic uses.

Properties

IUPAC Name

1-[[5-(furan-3-yl)-1H-pyrazol-4-yl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-6-17-9-10(1)12-11(7-14-15-12)8-16-4-2-13-3-5-16/h1,6-7,9,13H,2-5,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNQKURPVYOWLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(NN=C2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine
Reactant of Route 2
1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine
Reactant of Route 3
1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine
Reactant of Route 4
1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine
Reactant of Route 6
1-((3-(furan-3-yl)-1H-pyrazol-4-yl)methyl)piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.